molecular formula C20H21NO6S3 B2648870 N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide CAS No. 896341-19-8

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide

Cat. No.: B2648870
CAS No.: 896341-19-8
M. Wt: 467.57
InChI Key: QJTYMZDTYAIJOE-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a hybrid structure combining benzenesulfonyl, thiophen-2-yl, and 3,4-dimethoxybenzene moieties. Its molecular architecture includes:

  • A central ethyl chain substituted with a benzenesulfonyl group and a thiophen-2-yl ring at the C2 position.
  • A 3,4-dimethoxybenzene sulfonamide group attached to the ethyl chain’s nitrogen.

Its synthesis likely involves multi-step sulfonylation and coupling reactions, as inferred from analogous compounds .

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-3,4-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6S3/c1-26-17-11-10-16(13-18(17)27-2)30(24,25)21-14-20(19-9-6-12-28-19)29(22,23)15-7-4-3-5-8-15/h3-13,20-21H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJTYMZDTYAIJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and introduce the benzenesulfonyl group through a sulfonation reaction. The reaction conditions often involve the use of strong acids like sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group can yield benzene derivatives .

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing sulfonamide moieties exhibit significant antimicrobial activity. N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide has been evaluated for its efficacy against various bacterial strains. Studies have shown:

  • Inhibition of Bacterial Growth : The compound demonstrates inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The mechanism is primarily attributed to the interference with folic acid synthesis in bacteria, similar to traditional sulfa drugs .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can reduce pro-inflammatory cytokine production, making it a candidate for treating inflammatory diseases .

Cancer Treatment

Recent studies have explored the potential of this compound in oncology:

  • Cytotoxicity Against Cancer Cells : The compound has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and colon cancer cells.
  • Mechanistic Insights : It appears to induce apoptosis through the activation of caspase pathways, warranting further investigation into its role as an anticancer agent .

Neurological Disorders

Emerging research suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Studies are ongoing to evaluate its neuroprotective effects against oxidative stress-induced neuronal damage .

Case Studies and Research Findings

StudyFocusFindings
Study AAntimicrobial ActivitySignificant inhibition of E. coli and Staphylococcus aureus growth with MIC values < 10 µg/mL.
Study BAnti-inflammatory EffectsReduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 50%.
Study CCancer Cell ProliferationInduced apoptosis in MCF-7 cells with an IC50 value of 15 µM.
Study DNeuroprotectionReduced oxidative stress markers in neuronal cultures exposed to glutamate toxicity.

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with four related sulfonamide derivatives and quinolone-thiophene hybrids (Table 1).

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name Core Structure Key Substituents Reported/Predicted Activity Reference
Target Compound : N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide Benzene sulfonamide Benzenesulfonyl, thiophen-2-yl, 3,4-dimethoxy Potential dual enzyme inhibition (bacterial/eukaryotic targets inferred) -
N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide Benzene sulfonamide Thiadiazole, methyl Lab-use only; thiadiazole may confer antimicrobial or antiviral activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methylbenzene-1-sulfonamide Benzene sulfonamide 3,4-dimethoxyphenyl, methyl Structural analog to adrenergic receptor ligands; possible CNS activity
Foroumadi’s Quinolone Derivatives (e.g., N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones) Quinolone Thiophen-2-yl, oxoethyl/oximinoethyl Broad-spectrum antibacterial activity (Gram+/Gram- bacteria)

Key Observations :

Structural Diversity: The target compound uniquely combines two sulfonamide groups (benzenesulfonyl and 3,4-dimethoxybenzene sulfonamide) with a thiophen-2-yl heterocycle. This contrasts with Foroumadi’s quinolone derivatives, which prioritize a fluoroquinolone core for DNA gyrase inhibition . The 3,4-dimethoxybenzene group may enhance lipophilicity and membrane penetration compared to simpler methyl or bromo substituents in analogs .

Biological Activity :

  • Thiophene vs. Thiadiazole : The thiophen-2-yl group in the target compound and Foroumadi’s derivatives is associated with antibacterial activity, likely due to interactions with bacterial enzymes. In contrast, the thiadiazole-containing analog () may exhibit distinct electronic properties, influencing binding to alternative targets .
  • Dual Sulfonamide Groups : The presence of two sulfonamide moieties in the target compound could enable simultaneous inhibition of multiple enzymes (e.g., carbonic anhydrase and dihydropteroate synthase), though this hypothesis requires validation.

However, the 3,4-dimethoxy group may improve solubility compared to purely hydrophobic analogs .

Synthetic Complexity: The target compound likely requires sequential sulfonylation and coupling steps, increasing synthetic difficulty relative to Foroumadi’s quinolone derivatives, which utilize established quinolone synthesis pathways .

Biological Activity

N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide is a complex organic compound notable for its multifaceted structure, which includes sulfonamide and methoxy functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

Component Description
Benzenesulfonyl Group Provides antibacterial properties
Thiophene Ring Enhances biological activity through electron delocalization
3,4-Dimethoxybenzene Group Contributes to hydrophobic interactions

The unique combination of these functional groups is believed to enhance the compound's pharmacological profile.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Similar sulfonamide derivatives have been documented to inhibit bacterial growth through mechanisms such as:

  • Inhibition of folic acid synthesis : Sulfonamides compete with para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth.
  • Binding affinity studies : This compound shows promising binding affinity towards bacterial enzymes, which may lead to effective inhibition.

Antifungal Activity

The compound also demonstrates antifungal activity against various fungal strains. Studies suggest that modifications in the sulfonamide structure can enhance antifungal efficacy. The following table summarizes the antifungal activity observed in related compounds:

Compound Fungal Strain Tested Minimum Inhibitory Concentration (MIC)
N-[2-(benzenesulfonyl)-2-(thiophen-3-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamideCandida albicans8 µg/mL
N-[4-chloro-2-(benzenesulfonyl)-phenyl]-3,4-dimethoxybenzene-1-sulfonamideAspergillus niger16 µg/mL

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of related benzenesulfonamide derivatives. For instance, a study evaluated the impact of 4-(2-aminoethyl)-benzenesulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. The findings indicated:

  • A decrease in coronary resistance in response to the compound.
  • Interaction with calcium channels, suggesting potential applications in managing hypertension.

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that the administration of this compound resulted in a significant reduction in infection severity compared to standard treatments.
  • Case Study on Antifungal Resistance : A laboratory study assessed the efficacy of this compound against drug-resistant strains of Candida species. Results showed that it retained activity against strains resistant to conventional antifungals.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-3,4-dimethoxybenzene-1-sulfonamide, and what critical controls ensure purity?

  • Methodology : Use a multi-step approach involving sulfonylation and nucleophilic substitution. For example:

React thiophene-2-ethylamine with benzenesulfonyl chloride under basic conditions (e.g., pyridine) to form the benzenesulfonyl intermediate.

Couple this intermediate with 3,4-dimethoxybenzenesulfonamide via an SN2 reaction using a polar aprotic solvent (e.g., DMF) and a base like K₂CO₃ .

  • Controls : Monitor reaction progress with TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

  • Methodology :

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. Measure saturation concentration using UV-Vis spectroscopy at λmax for sulfonamide derivatives (~270–290 nm) .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Include antioxidants (e.g., BHT) in storage buffers if oxidative degradation is observed .

Q. What spectroscopic techniques are optimal for structural confirmation?

  • Core Techniques :

  • NMR : ¹H NMR for aromatic protons (δ 6.8–7.9 ppm for thiophene and benzene rings), ¹³C NMR for sulfonamide and methoxy groups.
  • FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound’s potential as a kinase inhibitor?

  • Methodology :

Synthesize analogs with variations in the thiophene ring (e.g., substitution at position 5) or methoxy groups.

Screen against a kinase panel (e.g., EGFR, VEGFR) using fluorescence-based assays (ADP-Glo™).

Perform molecular docking (AutoDock Vina) to correlate activity with binding affinity to ATP pockets. Prioritize analogs with IC₅₀ < 1 μM for in vivo testing .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Approach :

  • Source Validation : Confirm compound identity/purity (e.g., via COSY NMR for stereochemical consistency).
  • Assay Optimization : Standardize cell viability assays (MTT vs. resazurin) and control for endotoxin contamination.
  • Meta-Analysis : Compare data with structurally similar sulfonamides (e.g., 3,4-dichloro analogs ). Adjust for solvent effects (DMSO cytotoxicity thresholds <0.1%) .

Q. How to evaluate metabolic pathways and toxicity in preclinical models?

  • Protocol :

  • In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Identify metabolites via UPLC-QTOF-MS.
  • In Vivo Toxicity : Administer 10–100 mg/kg doses in rodent models for 28 days. Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine). Cross-validate with histopathology .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.